molecular formula C6H14N+ B12292690 Pyrrolidinium, 1,1-dimethyl- CAS No. 15312-12-6

Pyrrolidinium, 1,1-dimethyl-

Cat. No.: B12292690
CAS No.: 15312-12-6
M. Wt: 100.18 g/mol
InChI Key: GARJMFRQLMUUDD-UHFFFAOYSA-N
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Description

Pyrrolidinium, 1,1-dimethyl- is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, where the nitrogen atom is bonded to two methyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidinium, 1,1-dimethyl- can be synthesized through the microwave irradiation of equimolar amounts of a secondary amine and an α,ω-dibromoalkane in water, in the presence of potassium carbonate. This method yields high purity and high yield heterocyclic ionic liquids .

Industrial Production Methods

Industrial production of pyrrolidinium, 1,1-dimethyl- typically involves the reaction of secondary amines with dibromoalkanes under controlled conditions. The reaction is carried out in a continuous tube reactor, followed by purification and separation processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidinium, 1,1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidinium compounds .

Mechanism of Action

The mechanism by which pyrrolidinium, 1,1-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but without the methyl groups.

    Piperidinium: Another nitrogen-containing heterocyclic compound with a six-membered ring.

    Morpholinium: Contains an oxygen atom in the ring structure.

Uniqueness

Pyrrolidinium, 1,1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,1-dimethylpyrrolidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJMFRQLMUUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165230
Record name Pyrrolidinium, 1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15312-12-6
Record name 1,1-Dimethylpyrrolidinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15312-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidinium, 1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015312126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidinium, 1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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